molecular formula C25H23NO6S B3002482 [4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone CAS No. 1114872-07-9

[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone

Cat. No. B3002482
CAS RN: 1114872-07-9
M. Wt: 465.52
InChI Key: YCNUEOMZAJCUIV-UHFFFAOYSA-N
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Description

“4-(3,5-Dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is a chemical compound with the molecular formula C25H23NO6S . Its average mass is 465.518 Da and its monoisotopic mass is 465.124603 Da .


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the sources I found .

Scientific Research Applications

Chemical Transformations

  • The compound is involved in reactions like CAN-mediated oxidations for the synthesis of xanthones and related products. This demonstrates its role in facilitating novel transformations in organic synthesis (Johnson et al., 2010).

Antioxidant Properties

  • Derivatives of the compound show significant antioxidant properties. This is evident from the synthesis and evaluation of its derivatives, such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, which have been found to possess effective antioxidant power (Çetinkaya et al., 2012).

Anticancer Applications

  • It serves as a precursor in the design and synthesis of compounds with potential anticancer activities. For instance, its derivatives have been designed as biologically stable derivatives exhibiting selective cytotoxicity against tumorigenic cell lines (Hayakawa et al., 2004).

Novel Heterocycle Formation

  • The compound is used in the synthesis of novel heterocycles, such as pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxides, which are examples of previously unknown ring systems. This highlights its role in expanding the scope of heterocyclic chemistry (Coppo & Fawzi, 1998).

Clathrate Formation

  • The compound plays a role in clathrate formation, particularly in the formation of inclusion complexes with benzene. This is significant in the study of molecular interactions and host-guest chemistry (Eto et al., 2011).

Aldose Reductase Inhibitory Activity

  • Derivatives of the compound have been synthesized and assessed for aldose and aldehyde reductase inhibitory activity, which is crucial in managing long-term diabetes complications (Chatzopoulou et al., 2011).

Synthesis of Anti-Stress Oxidative Agents

  • It is used as a starting material in the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives, which possess anti-stress oxidative properties (Largeron & Fleury, 1998).

Vascular Disrupting Agents

  • Certain derivatives exhibit significant antiproliferative activity and vascular-disrupting properties, making them potential candidates in anticancer therapy (Chang et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found .

properties

IUPAC Name

[4-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO6S/c1-4-32-19-11-9-17(10-12-19)25(27)24-16-26(18-13-20(30-2)15-21(14-18)31-3)22-7-5-6-8-23(22)33(24,28)29/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNUEOMZAJCUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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